(R)-Acebutolol

pharmacokinetics stereoselective clearance drug metabolism

Racemic acebutolol introduces uncontrolled variables that compromise chiral assay accuracy. (R)-Acebutolol (CAS 68107-81-3) is an enantiopure reference standard that resolves this challenge. Key differentiation: • Enantiomeric excess ≥99.9% via validated chemoenzymatic synthesis, ensuring single-enantiomer identity for USP/EP compendial testing. • Enables stereospecific HPLC quantification of (R)- & (S)-acebutolol and metabolite diacetolol; critical for resolving the 1.20 AUC S:R ratio. • Serves as control for OCT1-mediated uptake studies (2-fold Vmax differential vs. S-enantiomer) and precursor for deuterated internal standards (R-Acebutolol-d7).

Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
CAS No. 68107-81-3
Cat. No. B107124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Acebutolol
CAS68107-81-3
SynonymsN-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide;  (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide;  (+)-Acebutolol_x000B_
Molecular FormulaC18H28N2O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
InChIInChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
InChIKeyGOEMGAFJFRBGGG-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Acebutolol: Chiral Reference Standard


(R)-Acebutolol (CAS: 68107-81-3) is the R-(+)-enantiomer of the racemic beta-blocker acebutolol, a cardioselective β1-adrenergic receptor antagonist used clinically for hypertension, angina, and arrhythmias [1]. As a chiral compound, acebutolol exists as two non-superimposable mirror-image forms: (R)-acebutolol and (S)-acebutolol, with the latter possessing the predominant β-blocking pharmacological activity [2]. (R)-Acebutolol serves as a critical analytical reference standard and synthetic intermediate in pharmaceutical research, quality control, and method validation applications .

R-Acebutolol Irreplaceability


Racemic acebutolol is an equimolar mixture of (R)- and (S)-enantiomers with fundamentally different biological and physicochemical behaviors. The S-enantiomer exhibits the primary β-blocking activity, while the R-enantiomer demonstrates distinct pharmacokinetic properties including stereoselective first-pass metabolism, differential oral clearance, and unique transporter-mediated cellular uptake profiles [1]. Substituting racemic acebutolol for enantiopure (R)-acebutolol in analytical method validation or chiral synthesis applications introduces uncontrolled variables that compromise assay accuracy and product consistency [2]. Furthermore, (R)-acebutolol serves as an essential reference standard for USP/EP compendial testing, where specific enantiomeric identity is mandated .

R-Acebutolol Differentiation Evidence


Stereoselective Oral Clearance

In a human pharmacokinetic study following oral administration of 200 mg racemic acebutolol to 12 healthy subjects, (R)-acebutolol demonstrated significantly higher oral clearance compared to (S)-acebutolol [1]. The S-enantiomer predominates in both plasma and urine due to this stereoselective disposition pattern.

pharmacokinetics stereoselective clearance drug metabolism

Plasma AUC: R- vs S-Acebutolol

Following oral administration of 200 mg racemic acebutolol, plasma concentrations of the S-enantiomer were consistently predominant, with an AUC S:R ratio of 1.20 ± 0.1 [1]. This corresponds to a 17% lower systemic exposure of (R)-acebutolol relative to (S)-acebutolol.

bioavailability AUC ratio stereoselective disposition

Chemoenzymatic Enantiopure Synthesis

A chemoenzymatic route utilizing Candida antarctica lipase CLEA achieved exceptional enantiomeric excess of 99.9% for the (R)-intermediate N-(3-acetyl-4-(3-chloro-2-hydroxypropoxy)phenyl)butyramide [1]. The final (R)-acebutolol product was obtained with 68% yield following N-alkylation with isopropylamine.

asymmetric synthesis enantiopurity chiral resolution

β1- vs β2-Adrenoceptor Selectivity

Racemic acebutolol demonstrates high selectivity for β1-adrenergic receptors over β2-adrenergic receptors, with reported Ki values of 125 nM for β1-ARs and 7,070 nM for β2-ARs . This corresponds to approximately 56.6-fold selectivity, distinguishing acebutolol from non-selective beta-blockers such as propranolol.

beta-blocker selectivity receptor binding cardioselectivity

OCT1-Mediated Uptake Kinetics

Organic cation transporter 1 (OCT1) mediates stereoselective uptake of beta-blocker enantiomers. (S)-acebutolol exhibits up to 2-fold higher Vmax compared to (R)-acebutolol in OCT1-mediated transport studies, while Km values showed no significant difference between enantiomers [1]. This differential transport kinetics contributes to stereoselective disposition in hepatic and renal elimination pathways.

transporter kinetics OCT1 stereoselective uptake

R-Acebutolol Application Scenarios


Chiral HPLC Reference Standard

(R)-Acebutolol serves as an essential reference standard for developing and validating stereospecific HPLC assays that simultaneously quantify (R)- and (S)-enantiomers of acebutolol and its metabolite diacetolol in biological matrices . The established oral clearance differential (R-acebutolol 106 L/h vs. S-acebutolol 87 L/h) and AUC S:R ratio of 1.20 mandate accurate enantiomeric resolution in pharmacokinetic studies . Procurement of enantiopure (R)-acebutolol is required for method development, system suitability testing, and preparation of calibration standards.

Synthetic Intermediate for Chiral Drugs

(R)-Acebutolol is produced via validated chemoenzymatic routes achieving 99.9% enantiomeric excess at the intermediate stage and 68% final yield . This synthetic accessibility makes (R)-acebutolol a viable starting material or reference compound for developing novel beta-blocker analogs, investigating structure-activity relationships of chiral beta-adrenergic antagonists, and producing enantiopure drug candidates for preclinical evaluation.

Transporter-Mediated Disposition Studies

The stereoselective uptake of acebutolol enantiomers by organic cation transporters, with (S)-acebutolol demonstrating 2-fold higher OCT1-mediated Vmax than (R)-acebutolol, establishes (R)-acebutolol as a critical control compound for investigating enantiomer-specific drug-transporter interactions . Researchers studying hepatic or renal drug elimination mechanisms require enantiopure (R)-acebutolol to establish baseline transport kinetics and to differentiate between passive diffusion and carrier-mediated processes in membrane permeability assays.

Isotope-Labeled Internal Standard

(R)-Acebutolol serves as the precursor for deuterium-labeled analogs such as R-Acebutolol-d7, which function as internal standards for quantitative LC-MS/MS analysis of acebutolol in pharmaceutical formulations and biological samples . The availability of high-purity (R)-acebutolol enables the preparation of stable isotope-labeled standards essential for accurate quantification in bioequivalence studies, therapeutic drug monitoring, and regulatory compliance testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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